molecular formula C9H21NO3 B050297 Triethylmethylammonium methyl carbonate CAS No. 113840-08-7

Triethylmethylammonium methyl carbonate

Cat. No. B050297
CAS RN: 113840-08-7
M. Wt: 191.27 g/mol
InChI Key: VTQIDJHZYPEFBP-UHFFFAOYSA-M
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Description

Triethylmethylammonium methyl carbonate is a chemical compound with the molecular formula C9H21NO3 . It is used for research and development purposes .


Synthesis Analysis

Triethylmethylammonium methyl carbonate is available as a solution with a concentration of approximately 50% in a mixture of methanol and water (2:3) .


Molecular Structure Analysis

The molecular structure of Triethylmethylammonium methyl carbonate is represented by the molecular formula C9H21NO3 . The molecular weight of this compound is 191.27 g/mol . The InChI representation of this compound is InChI=1S/C7H18N.C2H4O3/c1-5-8(4,6-2)7-3;1-5-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 .


Physical And Chemical Properties Analysis

Triethylmethylammonium methyl carbonate has a molecular weight of 191.27 g/mol . It does not have any hydrogen bond donors but has three hydrogen bond acceptors . The compound has three rotatable bonds . The exact mass of the compound is 191.15214353 g/mol . The topological polar surface area of the compound is 49.4 Ų . The compound has a complexity of 81.8 .

Scientific Research Applications

  • Electrochemical Applications :

    • Electrical Double Layer Capacitors : Triethylmethylammonium tetrafluoroborate in ethylene carbonate mixed with dimethyl carbonate and other solvents was studied for its electrical characteristics in electrical double layer capacitors (EDLCs) (Jänes & Lust, 2005).
    • High Voltage Lithium-Ion Batteries : Methyl phenyl carbonate and diphenyl carbonate were researched as electrolyte additives for high voltage LiNi0.8Mn0.1Co0.1O2/graphite pouch cells, showing improved performance (Qiu et al., 2016).
    • Supercapacitor Applications : Different types of room temperature ionic liquids, including triethylsulfonium bis(trifluoromethylsulfonyl)imide, were studied for use in flexible supercapacitors (Wei & Ng, 2009).
  • Green Chemistry and Catalysis :

    • Transesterification Reactions : Metal-free tetramethylammonium methyl carbonate was found effective as a catalyst for transesterification of various esters and alcohols, demonstrating its potential in green chemistry (Hatano et al., 2018).
    • Carbomethoxylating Reactions : Methyl phenyl carbonate was investigated as a carbomethoxylating agent of aromatic amines, showing effective results in the presence of group 3 metal triflate catalysts (Distaso & Quaranta, 2004).
    • Synthesis of Organic Carbonates : A study demonstrated a safe and mild procedure for synthesizing mixed organic carbonates, avoiding the use of toxic chemicals (Verdecchia et al., 2002).
  • Ionic Liquids and Lubricants :

    • Lubricant Additives : Triethylmethylammonium methyl sulphate, as an ionic liquid additive in poly(ethylene glycol), was investigated for its tribochemical interaction in a steel-ceramic contact (Kronberger et al., 2020).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person .

properties

IUPAC Name

methyl carbonate;triethyl(methyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N.C2H4O3/c1-5-8(4,6-2)7-3;1-5-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQIDJHZYPEFBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC.COC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452107
Record name Triethylmethylammonium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylmethylammonium methyl carbonate

CAS RN

113840-08-7
Record name Triethylmethylammonium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

From EP-A-291 074, it is known that dimethyl carbonate acts as a methylating agent during its reaction with an approximately stoichiometric amount of a tertiary amine. Thus, for example, the reaction of triethylamine with dimethyl carbonate gives the product triethylmethylammonium methyl carbonate in 89.9% yield (loc. cit., Example 1).
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Synthesis routes and methods II

Procedure details

Next, triethylamine and dimethyl carbonate were mixed with methanol as a solvent in a molar ratio of triethylamine/dimethyl carbonate=1/1.5, heated under a pressure of 1.5 MPa and at a temperature of 135° C. for 15 hours to carry out quaternarization until a conversion of 99.9% is achieved to obtain a reaction solution of triethylmethylammonium methylcarbonate. The conversion was measured by gas chromatography.
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Synthesis routes and methods III

Procedure details

Into an autoclave equipped with a stirrer were charged triethylamine (1 mole), dimethyl carbonate (1.5 mole) and methanol (2.0 mole), which were reacted at a reaction temperature of 110° C. for 12 hours to obtain a methanol solution of methyltriethylammoniummethyl carbonate. To the thus obtained solution was added octylic acid (1 mole) followed by removing carbon dioxide gas evolved and methanol to obtain methyltriethylammonium octylate (C-1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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